Cas no 37174-96-2 (Ethyl 4-oxooctanoate)

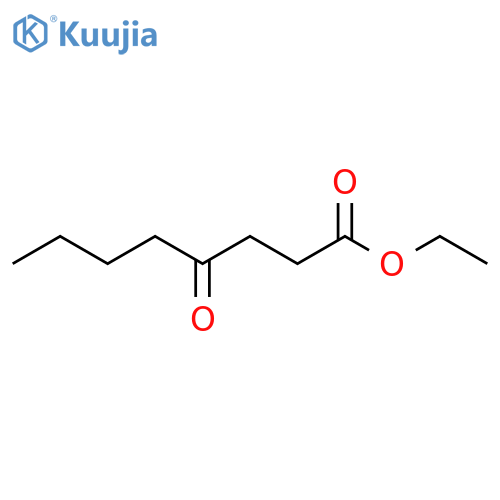

Ethyl 4-oxooctanoate structure

商品名:Ethyl 4-oxooctanoate

CAS番号:37174-96-2

MF:C10H18O3

メガワット:186.248123645782

MDL:MFCD00520679

CID:1072971

Ethyl 4-oxooctanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-oxooctanoate

- 4-oxo-octanoic acid ethyl ester

- 4-Oxo-octansaeure-(1)-ethylester

- 4-Oxo-octansaeure-aethylester

- 4-Oxooctansaeure-ethylester

- AG-F-30160

- AGN-PC-00H16X

- CTK1B5849

- Ethyl-4-oxooctanoat

- KB-201916

- Octanoic acid, 4-oxo-, ethyl ester

-

- MDL: MFCD00520679

- インチ: InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3

- InChIKey: IKNPZDWWOFUFHY-UHFFFAOYSA-N

- ほほえんだ: CCCCC(=O)CCC(=O)OCC

計算された属性

- せいみつぶんしりょう: 186.12564

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 8

じっけんとくせい

- 密度みつど: 0.959

- ふってん: 258.974°C at 760 mmHg

- フラッシュポイント: 107.175°C

- 屈折率: 1.43

- PSA: 43.37

- LogP: 2.08900

Ethyl 4-oxooctanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-343275-0.1g |

ethyl 4-oxooctanoate |

37174-96-2 | 95.0% | 0.1g |

$113.0 | 2025-02-20 | |

| abcr | AB367854-1g |

Ethyl 4-oxooctanoate, 97%; . |

37174-96-2 | 97% | 1g |

€748.70 | 2024-04-17 | |

| abcr | AB367854-2g |

Ethyl 4-oxooctanoate, 97%; . |

37174-96-2 | 97% | 2g |

€1209.10 | 2024-04-17 | |

| Ambeed | A562023-100mg |

Ethyl 4-oxooctanoate |

37174-96-2 | 95+% | 100mg |

$86.0 | 2024-04-19 | |

| Ambeed | A562023-250mg |

Ethyl 4-oxooctanoate |

37174-96-2 | 95+% | 250mg |

$171.0 | 2024-04-19 | |

| A2B Chem LLC | AG10220-100mg |

Ethyl 4-oxooctanoate |

37174-96-2 | 97% | 100mg |

$95.00 | 2024-04-20 | |

| 1PlusChem | 1P00D3GS-100mg |

4-Oxooctanoic acid ethyl ester |

37174-96-2 | 97% | 100mg |

$125.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368007-5g |

Ethyl 4-oxooctanoate |

37174-96-2 | 95+% | 5g |

¥25893.00 | 2024-05-16 | |

| Enamine | EN300-343275-0.25g |

ethyl 4-oxooctanoate |

37174-96-2 | 95.0% | 0.25g |

$162.0 | 2025-02-20 | |

| Enamine | EN300-343275-2.5g |

ethyl 4-oxooctanoate |

37174-96-2 | 95.0% | 2.5g |

$810.0 | 2025-02-20 |

Ethyl 4-oxooctanoate 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

37174-96-2 (Ethyl 4-oxooctanoate) 関連製品

- 105-50-0(Diethyl 3-oxopentanedioate)

- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))

- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))

- 109-43-3(dibutyl sebacate)

- 106-02-5(ω-Pentadecalactone)

- 106-32-1(Ethyl n-Caprylate)

- 110-40-7(Diethyl decanedioate)

- 110-38-3(Ethyl decanoate)

- 123-29-5(Ethyl nonanoate)

- 123-95-5(Butyl stearate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37174-96-2)Ethyl 4-oxooctanoate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):154.0/230.0